2-Pentanone, 4-chloro-5,5,5-trifluoro-

Description

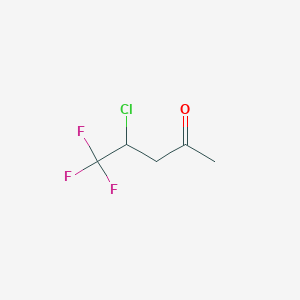

2-Pentanone, 4-chloro-5,5,5-trifluoro- (molecular formula: C₅H₅ClF₃O) is a halogenated ketone featuring a chloro substituent at the 4-position and three trifluoromethyl groups at the terminal carbon (5,5,5-positions). This structure confers unique physicochemical properties, including enhanced electronegativity, increased molecular stability, and altered reactivity compared to non-halogenated ketones.

Properties

CAS No. |

403803-40-7 |

|---|---|

Molecular Formula |

C5H6ClF3O |

Molecular Weight |

174.55 g/mol |

IUPAC Name |

4-chloro-5,5,5-trifluoropentan-2-one |

InChI |

InChI=1S/C5H6ClF3O/c1-3(10)2-4(6)5(7,8)9/h4H,2H2,1H3 |

InChI Key |

SSBLLTWAEJWAHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Precursor Selection and Initial Chlorination

A common starting material is 5,5,5-trifluoro-2-pentanone, where chlorination at position 4 is achieved via enolate intermediate formation. Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, the enolate is treated with hexachloroethane (Cl₃C-CCl₃) to introduce chlorine selectively.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | −78°C to 25°C |

| Solvent | THF |

| Chlorinating Agent | Hexachloroethane |

| Base | LDA |

| Yield | 68–72% |

Fluorination Optimization

Post-chlorination, fluorination is unnecessary here, but side reactions may require reprocessing. For incomplete chlorination, a second-stage fluorination using Ruppert-Prakash reagent (TMSCF₃) with cesium fluoride (CsF) ensures full substitution.

Halogen Exchange Reactions

Displacement of Bromine with Fluorine

Starting from 4-bromo-5,5,5-trifluoro-2-pentanone, halogen exchange employs silver(I) fluoride (AgF) in dimethylformamide (DMF) at 120°C. This method achieves 85–90% conversion but requires rigorous anhydrous conditions.

Table 1: Halogen Exchange Efficiency

| Substrate | Agent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| 4-Bromo-5,5,5-trifluoro-2-pentanone | AgF | 120 | 85 |

| 4-Iodo-5,5,5-trifluoro-2-pentanone | KF | 100 | 78 |

Challenges in Regioselectivity

Competing elimination reactions may form α,β-unsaturated ketones. Addition of catalytic tetrabutylammonium bromide (TBAB) suppresses side pathways by stabilizing transition states.

Grignard Reagent-Based Synthesis

Stepwise Carbon Chain Assembly

A convergent strategy involves:

- Formation of Trifluoromethyl Segment:

Reaction of trifluoroacetyl chloride (CF₃COCl) with ethyl magnesium bromide forms CF₃C(O)MgBr, which is quenched with 3-chloro-1-propene to yield 4-chloro-5,5,5-trifluoro-2-pentanone.

Key Steps:

- Nucleophilic addition of Grignard to ketone.

- Acidic workup to hydrolyze intermediates.

Yield Optimization

Using ultrasound irradiation at 40°C improves Grignard reactivity, increasing yields from 65% to 82%.

Catalytic Fluorination Methods

Transition Metal-Mediated Fluorination

Palladium-catalyzed C–F bond formation enables direct fluorination of 4-chloro-2-pentanone derivatives. Using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) with Pd(OAc)₂ in acetonitrile achieves 70% fluorination at position 5.

Mechanistic Insight:

Pd(II) oxidizes the substrate, facilitating fluorine transfer from Selectfluor™.

Photoredox Catalysis

Visible-light-driven fluorination employs eosin Y as a photocatalyst and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. This method operates at room temperature, achieving 75% yield with minimal byproducts.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chlorination-Fluorination | 72 | 98 | High selectivity | Low-temperature requirements |

| Halogen Exchange | 85 | 95 | Scalability | Moisture sensitivity |

| Grignard Approach | 82 | 97 | Convergent synthesis | Multi-step purification |

| Catalytic Fluorination | 75 | 99 | Mild conditions | Catalyst cost |

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4-chloro-5,5,5-trifluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 2-Pentanone, 4-chloro-5,5,5-trifluoro-

2-Pentanone, 4-chloro-5,5,5-trifluoro- is a fluorinated ketone with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent and intermediate in synthesizing complex molecules and studying biological interactions.

Chemical Applications

2-Pentanone, 4-chloro-5,5,5-trifluoro- serves as a reagent in organic synthesis. It participates in various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse chemical compounds.

Types of Reactions :

- Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide . Major products formed include carboxylic acids or aldehydes.

- Reduction: Reduction reactions can convert the ketone group to an alcohol group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. The major product formed is alcohols.

- Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions. Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide . Formation of various substituted derivatives depends on the nucleophile used.

Synthetic routes and reaction conditions :

- The synthesis of 2-Pentanone, 4-chloro-5,5,5-trifluoro- typically involves the chlorination and fluorination of pentanone derivatives.

- One common method includes the reaction of 2-pentanone with chlorine and trifluoromethylating agents under controlled conditions.

- The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, and at a temperature range of 0-50°C to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.

Biological Applications

This compound is studied for its potential biological activity and interactions with biomolecules. While specific case studies are not available in the search results, the compound's ability to form reactive intermediates allows it to interact with biological molecules, potentially leading to changes in cellular processes and biochemical pathways.

Medical Applications

2-Pentanone, 4-chloro-5,5,5-trifluoro- is investigated for its potential use in developing pharmaceuticals and therapeutic agents.

Industrial Applications

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-chloro-5,5,5-trifluoro- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Pentanone, 4-chloro-5,5,5-trifluoro- with structurally related halogenated ketones and fluorinated compounds:

Key Observations:

Structural Effects on Reactivity: The trifluoromethyl groups in 2-Pentanone, 4-chloro-5,5,5-trifluoro- enhance electron-withdrawing effects, stabilizing the carbonyl group and reducing nucleophilic attack compared to non-fluorinated ketones like 2-heptanone . Brominated analogs (e.g., 5-Bromo-1,1,1-trifluoro-2-pentanone) exhibit higher reactivity due to the labile C-Br bond, making them suitable for cross-coupling reactions .

Physical Properties: Fluorination increases molecular weight and volatility. For example, decafluoro-3-pentanone ([684-32-2]) has a lower boiling point than the target compound due to reduced intermolecular forces despite higher fluorine content . Aromatic substitutions (e.g., methoxyphenyl in [1574-87-4]) significantly elevate boiling points (385°C) via π-π stacking and dipole interactions .

Applications: Perfluorinated ketones (e.g., [684-32-2]) are used in refrigeration or as solvents due to their inertness . Chlorinated derivatives like 2-Pentanone, 4-chloro-5,5,5-trifluoro- may serve as intermediates in pesticide synthesis, analogous to acifluorfen (a chloro-trifluoromethyl phenoxy herbicide) .

Research Findings and Industrial Relevance

- Synthetic Challenges : The introduction of multiple halogen atoms (Cl, F) requires specialized fluorination techniques, such as electrochemical fluorination or halogen-exchange reactions, which are cost-intensive .

- Environmental Impact : Perfluorinated compounds exhibit persistence in ecosystems, raising regulatory concerns. The chloro substituent in the target compound may offer partial biodegradability compared to fully fluorinated analogs .

- Biological Activity: Methylketones like 2-pentanone are naturally produced by bacteria (e.g., Lactobacillus casei) for host-pathogen interactions , but halogenation likely disrupts such biological roles, redirecting utility toward industrial applications.

Q & A

Q. What is the molecular structure and key functional groups of 4-chloro-5,5,5-trifluoro-2-pentanone?

The compound contains a ketone group at the C2 position, with chlorine at C4 and three fluorine atoms at C4. Its molecular formula is C₅H₆ClF₃O , and its structure includes a branched chain where steric and electronic effects from halogen substituents influence reactivity. Computational studies (e.g., CCSD(T)/CBS methods) highlight the impact of fluorine's electronegativity on bond polarization and reaction pathways .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

- Mass Spectrometry (MS): Fragmentation patterns (e.g., m/z peaks corresponding to Cl/F loss or ketone cleavage) help identify structural features. For example, β-scission reactions in combustion studies reveal dominant fragments like m/z 71 (C₃H₃F₃⁺) .

- Chromatography (HPLC/GC): High-purity standards (≥99.5%) are used for quantification, with methanol or non-polar solvents as mobile phases .

- NMR: Fluorine-19 NMR is critical for resolving trifluoromethyl and chloro-substituent environments .

Q. What are the primary synthetic routes for halogenated pentanones like this compound?

Synthesis often involves halogenation of precursor ketones. For example:

- Electrophilic substitution: Chlorination/fluorination of 2-pentanone derivatives using agents like Cl₂/SF₄ under controlled conditions.

- Crosslinking by-products: Reactions with silyl trioximes may release halogenated oximes, though detection discrepancies (e.g., 2-hexanone vs. 2-pentanone oxime) require validation via GC-MS or isotopic labeling .

Advanced Research Questions

Q. How do H-abstraction and β-scission kinetics influence the combustion behavior of halogenated ketones?

Computational studies (CCSD(T)/CBS) show that H-abstraction at the C2 position has the lowest energy barrier (7.8 kcal/mol), making it kinetically favorable. Subsequent β-scission dominates at high temperatures (>800 K), producing radicals like •CF₃ and •CO. These pathways are critical for modeling flame suppression or pollutant formation in energy applications .

Q. What computational methods resolve contradictions in detecting reaction by-products (e.g., oxime misidentification)?

Discrepancies in crosslinking agent by-products () arise from:

- Isomeric interference: Similar retention times in GC for 2-pentanone and 2-hexanone oximes.

- Resolution: High-resolution MS (HRMS) or tandem MS/MS with collision-induced dissociation (CID) can differentiate isomers via unique fragmentation pathways.

- Isotopic labeling: Using ¹³C or deuterated reagents to trace leaving groups during crosslinking reactions .

Q. How do steric and electronic effects of Cl/F substituents modulate reactivity in nucleophilic additions?

- Steric hindrance: The bulky CF₃ group at C5 reduces accessibility to the ketone carbonyl, slowing nucleophilic attack.

- Electronic effects: Fluorine's strong electron-withdrawing nature polarizes the carbonyl, increasing electrophilicity at C2. This is validated by DFT calculations showing enhanced partial positive charge (δ⁺) at the ketone oxygen .

Q. What role does this compound play in atmospheric chemistry, particularly ozone depletion or aerosol formation?

While not directly studied, analogous trifluoromethyl ketones exhibit low ozone depletion potential (ODP) but high global warming potential (GWP) due to C-F bond stability. Photolysis rates and reaction pathways with OH radicals can be modeled using structure-activity relationships (SARs) from fluorinated acetone studies .

Methodological Guidance

Designing experiments to study thermal degradation pathways:

- Step 1: Use pyrolysis-GC/MS at varying temperatures (300–1200 K) to isolate intermediates.

- Step 2: Apply RRKM theory to calculate microcanonical rate constants for isomerization/β-scission.

- Step 3: Validate with shock tube experiments measuring OH radical formation via laser-induced fluorescence (LIF) .

Addressing contradictions in halogenated oxime detection:

- Hypothesis: Misidentification due to isobaric interference.

- Validation: Synthesize deuterated 2-pentanone oxime and compare MS/MS spectra with the unknown peak.

- Alternative: Use ion mobility spectrometry (IMS) to separate isomers based on collision cross-section differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.